molecular formula C29H27ClN2O4 B2431508 N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895645-45-1

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2431508
CAS No.: 895645-45-1
M. Wt: 503
InChI Key: NBBYIQWAYUKZIO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H27ClN2O4 and its molecular weight is 503. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Toxicology

  • A study by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally related to the compound , in human and rat liver microsomes. They found differences in the metabolism of these compounds between species, highlighting the complexity of metabolic pathways in different organisms.

Pharmacological Studies

  • Research by Bhambi et al. (2010) focused on synthesizing novel compounds with potential biological activities, including quinoline derivatives. These studies are crucial for identifying new therapeutic agents.

Structural Analysis

  • Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. Their work, published in CrystEngComm, explored the formation of gels and crystalline solids with different mineral acids, contributing to our understanding of molecular interactions and crystal engineering.

Coordination Complexes

  • A study by Chkirate et al. (2019) described the synthesis of pyrazole-acetamide derivatives and their coordination complexes. They explored the effects of hydrogen bonding on self-assembly processes and the antioxidant activity of these complexes.

Synthesis and Applications

  • Gomaa (2011) reported on the synthesis of specific quinoline derivatives, emphasizing the diversity of synthetic methods and applications in different fields.

Radiosynthesis for Imaging

  • The synthesis and potential use of [(11)C]AZD8931, a compound structurally related to the queried chemical, for imaging EGFR, HER2, and HER3 signaling were explored by Wang et al. (2014) in "Bioorganic & Medicinal Chemistry Letters". This research highlights the role of chemical synthesis in the development of diagnostic tools in medicine.

Antibacterial Activity

  • Research by Le et al. (2018) on new quinoline derivatives and their antibacterial activity demonstrates the ongoing search for new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O4/c1-4-19-7-9-20(10-8-19)28(34)24-16-32(17-27(33)31-21-11-6-18(3)25(30)14-21)26-13-12-22(36-5-2)15-23(26)29(24)35/h6-16H,4-5,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBYIQWAYUKZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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